molecular formula C16H15BrN2O3 B13381285 N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide

N'-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B13381285
M. Wt: 363.21 g/mol
InChI Key: OKVWIFHYZGADDU-UHFFFAOYSA-N
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Description

N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is a chemical compound with the molecular formula C16H15BrN2O3 and a molar mass of 363.2059 g/mol . This compound is characterized by the presence of a bromo-substituted phenoxy group and a benzenecarboximidamide moiety, making it a unique and interesting subject for chemical research.

Properties

Molecular Formula

C16H15BrN2O3

Molecular Weight

363.21 g/mol

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate

InChI

InChI=1S/C16H15BrN2O3/c1-11-9-13(7-8-14(11)17)21-10-15(20)22-19-16(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19)

InChI Key

OKVWIFHYZGADDU-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)Br

Origin of Product

United States

Preparation Methods

The synthesis of N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide typically involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid. This intermediate is then reacted with benzenecarboximidamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo-substituted phenoxy group may play a crucial role in binding to these targets, while the benzenecarboximidamide moiety can influence the compound’s overall activity and selectivity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide can be compared with other similar compounds, such as:

  • 4-bromo-N’-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide
  • N’-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity . The uniqueness of N’-{[2-(4-bromo-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide lies in its specific combination of substituents, which can impart distinct properties and applications.

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